4-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)butanoic acid
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Overview
Description
4-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)butanoic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to form the thiazole ring.
Introduction of the Butanoic Acid Moiety: The thiazole intermediate can then be reacted with a butanoic acid derivative, such as a butanoic acid chloride, in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
4-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)butanoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways and microbial cell walls.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell wall synthesis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Butanoic Acid Derivatives: Compounds such as 4-aminobutanoic acid and 4-hydroxybutanoic acid share the butanoic acid moiety.
Uniqueness
4-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)butanoic acid is unique due to the combination of the thiazole ring and the butanoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
106120-07-4 |
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Molecular Formula |
C7H9NO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
4-(2-sulfanylidene-3H-1,3-thiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S2/c9-6(10)3-1-2-5-4-8-7(11)12-5/h4H,1-3H2,(H,8,11)(H,9,10) |
InChI Key |
UVIFRFGENAAGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=S)N1)CCCC(=O)O |
Origin of Product |
United States |
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